molecular formula C15H30O4S B11465242 7-(Octylsulfonyl)heptanoic acid

7-(Octylsulfonyl)heptanoic acid

Cat. No.: B11465242
M. Wt: 306.5 g/mol
InChI Key: TXCMUWTZBFDUBV-UHFFFAOYSA-N
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Description

7-(Octylsulfonyl)heptanoic acid is a synthetic organic compound characterized by a heptanoic acid backbone modified with an octylsulfonyl group at the seventh carbon.

Properties

Molecular Formula

C15H30O4S

Molecular Weight

306.5 g/mol

IUPAC Name

7-octylsulfonylheptanoic acid

InChI

InChI=1S/C15H30O4S/c1-2-3-4-5-7-10-13-20(18,19)14-11-8-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

TXCMUWTZBFDUBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Radical Sulfonation Using Photoredox Catalysis

A photoredox-mediated approach enables direct sulfonation of heptenoic acid derivatives. For example, potassium poly(heptazine imide) (K-PHI) catalyzes the reaction under blue light (465 nm), leveraging energy transfer for sulfonyl chloride formation (Fig. 1A).
Procedure :

  • Substrate : 7-Octenylthioacetate

  • Conditions : K-PHI (4 mg), HCl (36 wt%, 50 µL), H₂O/MeCN (1:2.5), O₂ atmosphere, 25°C, 16 h.

  • Yield : 93%.

Mechanism :

  • Photoexcitation of K-PHI generates electron-hole pairs.

  • Oxidation of thioacetate to thiyl radical, followed by Cl⁻ trapping to form sulfenyl chloride.

  • Further oxidation yields the sulfonyl chloride, hydrolyzed to the sulfonic acid.

Nucleophilic Displacement with Sulfinate Salts

Olefin-Sulfinate Coupling Under CO₂ Atmosphere

A CO₂-dependent method utilizes olefins and sodium octanesulfinate (Fig. 1B).
Procedure :

  • Substrate : 1-Heptene

  • Reagents : Sodium octanesulfinate (1.5 eq), 4CzIPN (1 mol%), H₂O (5 eq), 1,4-dioxane.

  • Conditions : Blue LED (448 nm), CO₂ purging, 16 h.

  • Yield : 85–90%.

Key Features :

  • Regioselectivity : Anti-Markovnikov addition due to radical intermediates.

  • Scalability : Demonstrated at 0.55 mmol scale with 90% yield.

Grignard-Based Chain Elongation

Synthesis from 7-Chloroheptanoic Acid

A two-step Grignard approach builds the sulfonyl moiety (Fig. 1C).
Step 1 : Formation of Grignard Reagent

  • Substrate : 1-Bromo-5-chloropentane

  • Conditions : Mg, Et₂O, 0°C → RT.

Step 2 : Sulfonation and Oxidation

  • Reagents : Diethyl oxalate, followed by ClSO₃H.

  • Yield : 43% over two steps.

Hydroxylation-Oxidation Sequence

Via 7-Hydroxyheptanoic Acid Intermediate

7-Hydroxyheptanoic acid, accessible via hydrogenation of furylacrylic acid, is oxidized to the sulfonyl derivative (Fig. 1D).
Procedure :

  • Substrate : S-(2-Furyl)acrylic acid

  • Catalyst : Pt/C, H₂ (60 bar), Mg(OAc)₂.

  • Oxidation : H₂O₂/NaWO₄, 80°C.

  • Yield : 68%.

Comparative Analysis of Methods

Method Key Reagents Yield Conditions Scalability
Photoredox CatalysisK-PHI, HCl, O₂93%Blue light, 25°CHigh
Olefin-Sulfinate4CzIPN, CO₂90%Blue LED, 16 hModerate
Grignard ApproachMg, Diethyl oxalate43%0°C → RefluxLow
Hydroxylation-OxidationPt/C, H₂O₂68%60 bar H₂, 80°CModerate

Challenges and Innovations

  • Selectivity : Competing sulfonation at alternative positions requires precise control of radical intermediates.

  • Catalyst Recovery : K-PHI exhibits >95% recovery after five cycles, enhancing sustainability.

  • Green Chemistry : CO₂ utilization in olefin-sulfinate coupling reduces waste.

Note : All cited methods avoid reliance on hazardous reagents (e.g., nitromethane ), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 7-(Octylsulfonyl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

7-(Octylsulfonyl)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.

    Industry: It is used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 7-(Octylsulfonyl)heptanoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying metabolic processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 7-(Octylsulfonyl)heptanoic acid with analogous heptanoic acid derivatives, focusing on structural features, biological activities, and applications.

Structural and Functional Group Variations

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Source/Evidence
This compound Octylsulfonyl (-SO₂-C₈H₁₇) ~292.4 (estimated) Polar surfactant, potential HDAC inhibition Hypothetical*
7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid (7D5) Furan ring with methyl/pentyl groups ~308.4 Furan fatty acid (FuFA); antioxidant in fish oil
7-(3-Pyridinyl)heptanoic acid Pyridine ring ~207.3 Phytochemical; antidiabetic activity in Balanites aegyptiaca
7-Oxo-7-(9-phenanthryl)heptanoic acid Phenanthryl ketone 320.39 Synthetic intermediate; supplier-dependent applications
7-Oxo-7-(phenylamino)heptanoic acid Phenylamino group ~237.3 HDAC inhibitor; anticancer research
7-(2-Aminophenyl)heptanoic acid 2-Aminophenyl group ~207.3 ChEBI-classified bioactive compound

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-(Octylsulfonyl)heptanoic acid?

Methodological Answer: Synthesis typically involves sulfonation of a heptanoic acid derivative. Key steps include:

  • Sulfonation: Reacting 7-aminoheptanoic acid or a precursor with octylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product .
  • Catalysts: Use of coupling agents like DCC (dicyclohexylcarbodiimide) to enhance sulfonyl group attachment .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsTimeYieldReference
SulfonationOctylsulfonyl chloride, DMF, 0°C → RT, 12 hr12 hr~65%
PurificationSilica gel, EtOAc/hexane (3:7)->90% purity

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms sulfonyl group integration and alkyl chain conformation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC: Reverse-phase HPLC with UV detection monitors purity (>95% threshold) .

Note: For novel derivatives, combine multiple techniques to resolve structural ambiguities .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of sulfonyl chloride byproducts .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Storage: Store in amber glassware at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonated heptanoic acid derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

  • Crystal Growth: Slow evaporation from ethanol/water mixtures yields suitable crystals .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

Q. Table 2: Crystallographic Parameters from Analogous Structures

ParameterValue (Example)Reference
Space GroupP1 (triclinic)
Unit Cell (Å)a = 9.54, b = 10.09, c = 13.18
Resolution0.84 Å

Q. How should researchers design biological assays to evaluate HDAC inhibition by sulfonated compounds?

Methodological Answer:

  • Enzyme Assays: Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) with recombinant HDAC isoforms .
  • Cell-Based Models: Treat cancer cell lines (e.g., HeLa) and measure histone acetylation via Western blot .
  • Dose-Response: IC₅₀ values should be calculated using non-linear regression (e.g., GraphPad Prism) .

Q. How can conflicting data on compound purity from different analytical methods be reconciled?

Methodological Answer:

  • Source Identification: Compare HPLC (polar impurities) vs. GC-MS (volatile byproducts) .
  • Spiking Experiments: Add known impurities to confirm retention times .
  • Orthogonal Techniques: Use NMR to detect non-UV-active contaminants .

Example Workflow:

Initial purity assessment via HPLC .

Confirm with ¹H NMR integration of proton signals .

Resolve discrepancies using HRMS for exact mass verification .

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